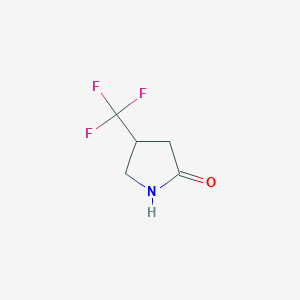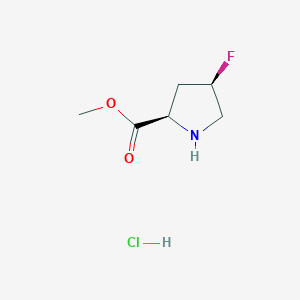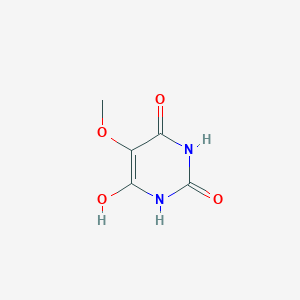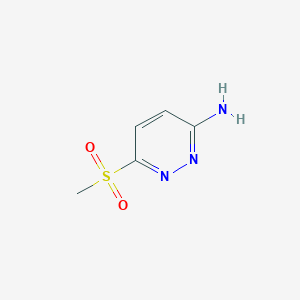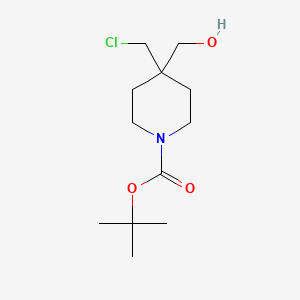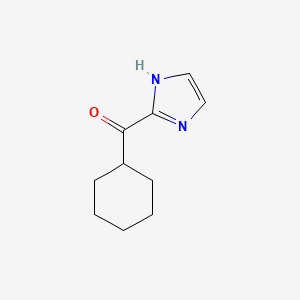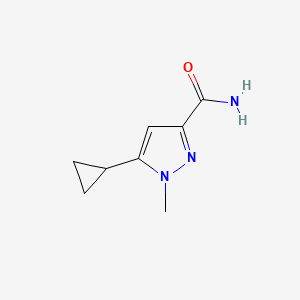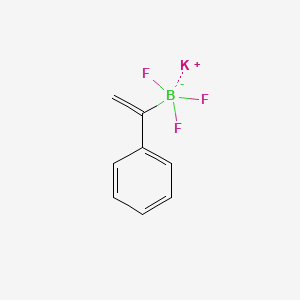
Potassium (1-phenylvinyl)trifluoroborate
Vue d'ensemble
Description
Potassium (1-phenylvinyl)trifluoroborate is an organoboron compound with the molecular formula C₈H₇BF₃K and a molecular weight of 210.0 g/mol . This compound is known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions.
Mécanisme D'action
Target of Action
Potassium (1-phenylvinyl)trifluoroborate is a versatile organometallic reagent . The primary targets of this compound are typically organic molecules that are involved in various chemical reactions .
Mode of Action
This compound is used as a vinylating agent in the presence of palladium catalysts . It interacts with its targets by donating its vinyl group to the target molecule, thereby modifying the target’s structure .
Biochemical Pathways
The compound is involved in Suzuki-Miyaura cross-coupling reactions and polymerization reactions . These reactions are crucial in the synthesis of various organic compounds .
Result of Action
The result of this compound’s action is the formation of new organic compounds through the addition of a vinyl group . This can lead to the creation of a wide variety of complex organic molecules, depending on the specific targets and reaction conditions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it is an air- and water-stable potassium organotrifluoroborate that can be utilized in coupling reactions under relatively mild conditions . The compound is typically stored at room temperature , and its melting point is between 110-120° C .
Analyse Biochimique
Biochemical Properties
Potassium (1-phenylvinyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. This compound is often used in Suzuki-Miyaura cross-coupling reactions, where it acts as a vinylating agent in the presence of palladium catalysts . The nature of these interactions is primarily based on the formation of stable boron-carbon bonds, which are crucial for the synthesis of complex organic molecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these pathways. For instance, its role in cross-coupling reactions can impact the synthesis of bioactive molecules, thereby influencing cellular functions and metabolic processes .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its interaction with biomolecules through the formation of boron-carbon bonds. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular metabolism. The presence of trifluoroborate groups enhances its reactivity, allowing it to participate in various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to be stable under room temperature conditions, but its long-term effects on cellular function can vary depending on the experimental conditions. Studies have shown that it can maintain its reactivity over extended periods, making it suitable for long-term biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, it can facilitate biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic effects, impacting cellular functions and overall health of the animal models. Threshold effects have been observed, indicating the importance of optimizing dosage levels for specific applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways. The presence of trifluoroborate groups allows it to participate in reactions that are crucial for the synthesis of complex organic molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its biochemical activity. The compound’s stability and reactivity play a crucial role in its transport and distribution within biological systems .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments. The presence of trifluoroborate groups enhances its ability to localize to specific subcellular regions, facilitating its biochemical activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (1-phenylvinyl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with boron trifluoride etherate, followed by treatment with potassium fluoride . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (1-phenylvinyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reactions.
Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to dissolve the reactants and provide a suitable reaction medium.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds .
Applications De Recherche Scientifique
Potassium (1-phenylvinyl)trifluoroborate has a wide range of applications in scientific research:
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: This compound is utilized in the production of advanced materials and specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium vinyltrifluoroborate: Similar in structure but lacks the phenyl group.
Potassium allyltrifluoroborate: Contains an allyl group instead of a phenylvinyl group.
Potassium isopropenyltrifluoroborate: Features an isopropenyl group in place of the phenylvinyl group.
Uniqueness
Potassium (1-phenylvinyl)trifluoroborate is unique due to its phenylvinyl group, which provides distinct reactivity and stability compared to other trifluoroborate compounds. This uniqueness makes it particularly valuable in specific cross-coupling reactions and applications in organic synthesis .
Propriétés
IUPAC Name |
potassium;trifluoro(1-phenylethenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3.K/c1-7(9(10,11)12)8-5-3-2-4-6-8;/h2-6H,1H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIUZJSRPCZKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)C1=CC=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718662 | |
| Record name | Potassium trifluoro(1-phenylethenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852626-70-1 | |
| Record name | Potassium trifluoro(1-phenylethenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




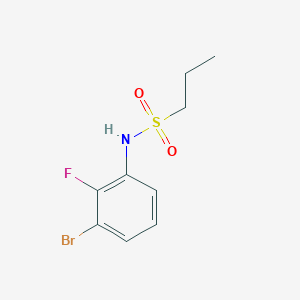

![methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456501.png)
